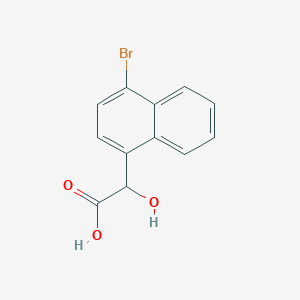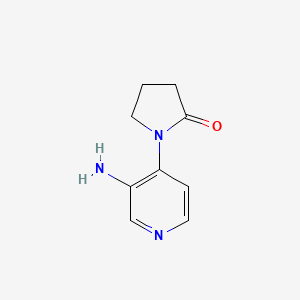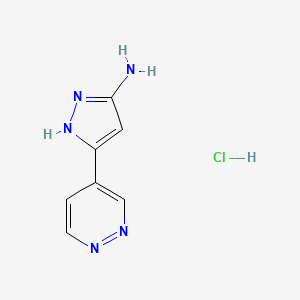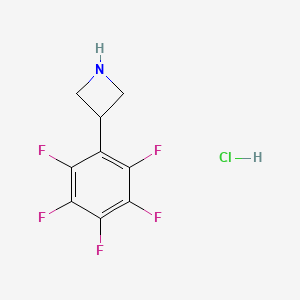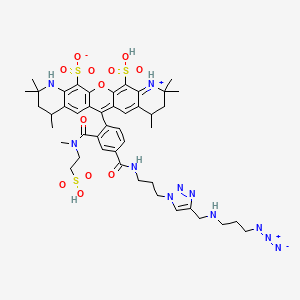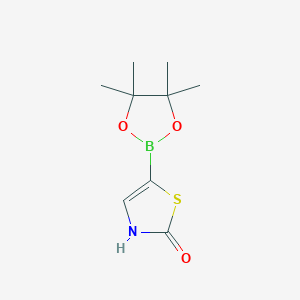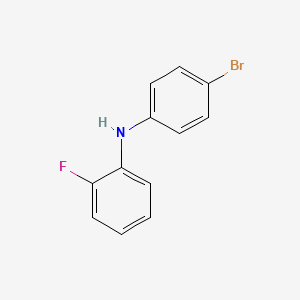
N-(4-Bromophenyl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-2-fluoroaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2-fluoroaniline typically involves the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-Bromophenyl)-2-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted anilines or thiophenes.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: N-(4-Bromophenyl)-2-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the design and synthesis of novel drug candidates.
Industry: this compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors. It is also employed in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-Bromophenyl)-2-chloroaniline
- N-(4-Bromophenyl)-2-methoxyaniline
- N-(4-Bromophenyl)-2-nitroaniline
Comparison: N-(4-Bromophenyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, methoxy, and nitro analogs, the fluorine-containing compound may exhibit different reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C12H9BrFN |
|---|---|
Poids moléculaire |
266.11 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H |
Clé InChI |
NCWNPGAVLCQCNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




